4-Amino-5-nitro-9H-fluoren-9-one

CAS No.:

Cat. No.: VC16165947

Molecular Formula: C13H8N2O3

Molecular Weight: 240.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8N2O3 |

|---|---|

| Molecular Weight | 240.21 g/mol |

| IUPAC Name | 4-amino-5-nitrofluoren-9-one |

| Standard InChI | InChI=1S/C13H8N2O3/c14-9-5-1-3-7-11(9)12-8(13(7)16)4-2-6-10(12)15(17)18/h1-6H,14H2 |

| Standard InChI Key | BKGQKTNQMGETSA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)N)C3=C(C2=O)C=CC=C3[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

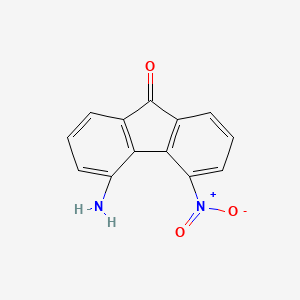

The compound (CAS: 54147-67-0) has the molecular formula C₁₃H₈N₂O₃ and a molecular weight of 240.21 g/mol . Its structure consists of a fluorenone backbone (a fused bicyclic system of two benzene rings and a ketone group) with an amino (-NH₂) group at position 4 and a nitro (-NO₂) group at position 5 (Figure 1) .

Table 1: Key Physicochemical Properties

The electron-withdrawing nitro group and electron-donating amino group create a "push-pull" electronic system, influencing its optical and redox properties .

Synthesis and Reaction Pathways

Primary Synthetic Routes

-

Nitration-Amination Sequence:

-

Friedel-Crafts Acylation:

Optimization Challenges

-

Regioselectivity: Achieving precise substitution at positions 4 and 5 requires careful control of reaction conditions .

-

Purification: Column chromatography is often necessary due to byproduct formation .

The nitro group may confer antimicrobial properties, while the amino group enhances solubility for pharmacological applications .

Applications in Materials Science

Optical Materials

-

Nonlinear Optics (NLO): Push-pull electron effects make it a candidate for NLO materials, with potential use in photonic devices .

-

Fluorescent Probes: Derivatives serve as stains in bioimaging due to inherent fluorescence .

Polymer Chemistry

-

Photoelastic Polymers: Incorporation into polymers enables stress analysis via light-induced structural changes .

Recent Advances and Patents

-

Tilorone Synthesis:

-

Bismuth-Cyclized Peptides:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume